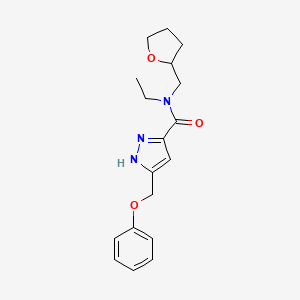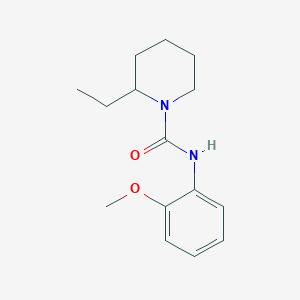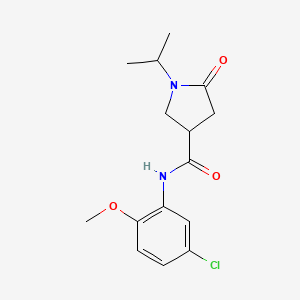![molecular formula C13H18N4O3 B5293315 N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)
N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo[5,4-d]pyrimidine derivatives are a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. They are characterized by a fused heterocyclic structure that incorporates elements of both oxazole and pyrimidine rings.
Synthesis Analysis
The synthesis of oxazolo[5,4-d]pyrimidine derivatives often involves cyclization reactions of precursors containing both oxazole and pyrimidine moieties. For example, ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) can be used to synthesize various oxazolo[5,4-d]pyrimidine derivatives through reactions with amino-heterocycles, leading to compounds with potential tetrazole derivatives (H. Kanno et al., 1991).
Molecular Structure Analysis
The molecular structure of oxazolo[5,4-d]pyrimidine derivatives is determined using techniques such as X-ray crystallography. These compounds typically exhibit strong intermolecular interactions, including hydrogen bonding and π-π stacking, contributing to their stability and reactivity (H. Repich et al., 2017).
Chemical Reactions and Properties
Oxazolo[5,4-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, that modify their chemical properties and enhance their biological activity. These reactions often involve the interaction with different functional groups leading to the synthesis of novel compounds with potential biological applications (Mingzhang Gao et al., 2017).
将来の方向性
The future directions for research on “N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine” and related compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential applications in various fields, such as medicinal chemistry and drug discovery .
作用機序
Target of Action
MLS000088608, also known as CCG-23010, is a small-molecule inhibitor of the RhoA transcriptional signaling pathway . The primary target of this compound is the RhoA pathway, specifically the Rho-associated coiled-coil–containing protein kinase-2 (ROCK2) and the myocardin-related transcription factor (MRTF) .
Mode of Action
CCG-23010 acts by inhibiting the RhoA/ROCK2 pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation . It blocks serum response element (SRE)-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound also binds specifically to the nuclear localization signal (NLS) of MRTF-A/B, preventing their interaction with importin α/β1, thereby inhibiting the nuclear import of MRTF-A/B .
Biochemical Pathways
The RhoA/ROCK2 pathway is a key regulator of actin cytoskeleton organization. By inhibiting this pathway, CCG-23010 affects the dynamics of actin polymerization and cell motility . This leads to changes in cell morphology and migration, which can impact various biological processes, including tissue development, wound healing, and cancer metastasis .
Result of Action
By inhibiting the RhoA/ROCK2 pathway, CCG-23010 can potentially suppress the growth of RhoC-overexpressing melanoma lines and inhibit Rho-dependent invasion by cancer cells . It has also been shown to stimulate apoptosis selectively in metastasis-prone, RhoC-overexpressing melanoma cell lines .
特性
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-6(2)5-9(13(18)19)17-11-10-12(15-7(3)14-11)20-8(4)16-10/h6,9H,5H2,1-4H3,(H,18,19)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABYFRXECDYIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-ethoxy-4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5293240.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)

![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
